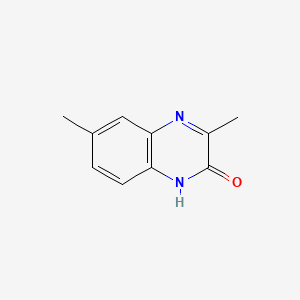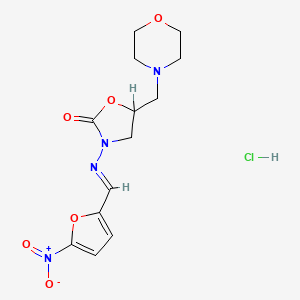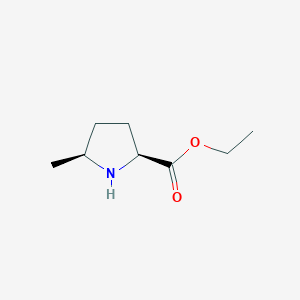
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
Overview
Description
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that is commonly used as a building block in the synthesis of complex organic molecules. The compound has also been found to exhibit interesting biological properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific receptors in the body. For example, it has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
Studies have shown that (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate has a number of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. The compound has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is its high yield in synthesis, making it relatively easy to obtain in large quantities. However, the compound is relatively unstable and can degrade over time, making it difficult to work with in some lab experiments. Additionally, the compound has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.
Future Directions
There are many potential future directions for research on (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate. One area of interest is in the development of new drugs based on the compound's biological properties. Another potential direction is in the study of the compound's interactions with specific receptors in the body, which could lead to a better understanding of its mechanism of action. Additionally, further research could be done to explore the potential toxic effects of the compound and its limitations in lab experiments. Overall, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a promising compound with many potential applications in scientific research.
Scientific Research Applications
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in drug development. The compound has been found to exhibit interesting biological properties, such as anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHWTRLYXYEMIA-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435573 | |
| Record name | Ethyl (5S)-5-methyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | |
CAS RN |
28168-91-4, 676560-84-2 | |
| Record name | Proline, 5-methyl-, ethyl ester, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28168-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (5S)-5-methyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





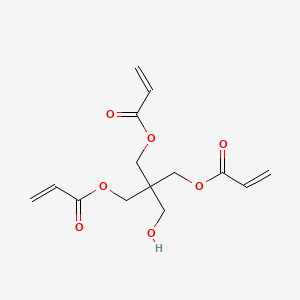
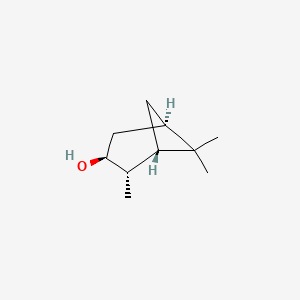


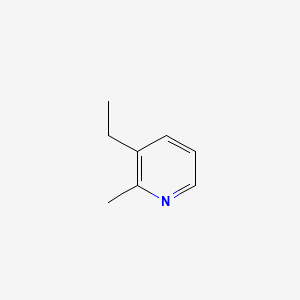
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B3422997.png)

